Leuprolide (5-9)

描述

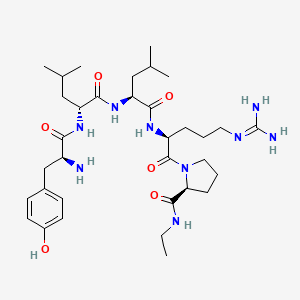

Leuprolide is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH). Unlike the endogenous decapeptide GnRH, leuprolide contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . It is used for the palliative treatment of prostate cancer, uterine leiomyomata, endometriosis, and central precocious puberty .

Molecular Structure Analysis

Leuprolide has a chemical formula of C59H84N16O12 . It is a synthetic 9-residue peptide analogue of GnRH . The structure of Leuprolide is complex, with multiple functional groups and chiral centers .Chemical Reactions Analysis

Leuprolide acts as a GnRH mimic, capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels .Physical And Chemical Properties Analysis

Leuprolide has a molecular weight of 1209.3983 and a chemical formula of C59H84N16O12 . More detailed physical and chemical properties are not available in the search results.科学研究应用

药物用途和递送潜力

亮丙瑞林在非肠胃外给药系统中的作用成为一个重要的兴趣领域,突出了提高肽和蛋白质作为药物的生物利用度和患者依从性的挑战。研究表明,亮丙瑞林由于其物理化学性质和市场潜力,是创新药物递送机制的主要候选者,旨在提高治疗效果、剂量调整和安全性 (Teutonico, Montanari, & Ponchel, 2012)。

多种临床应用

对亮丙瑞林应用的探索揭示了其在治疗前列腺癌、子宫内膜异位症、子宫肌瘤和中枢性性早熟等疾病中的效力。它的潜力延伸到阿尔茨海默病、多囊卵巢综合征、功能性肠病、身材矮小、经前期综合征和作为避孕药。这种广泛的应用是基于对促性腺激素分泌的抑制及其通过组织 GnRHRs 的直接作用,表明了一种超出其已知抑制性激素作用的复杂机制 (Wilson, Meethal, Bowen, & Atwood, 2007)。

合成和表征

亮丙瑞林的合成及其表征,特别是在复杂肽混合物中,已通过液相色谱-电喷雾电离质谱 (LC-ES-MS) 等技术得到了显着进步。这些进步促进了合成工艺的优化,并有助于更广泛地了解亮丙瑞林的药理学特性 (Sanz-Nebot, Benavente, & Barbosa, 2000)。

药代动力学增强

通过脂肪酸共轭改善亮丙瑞林药代动力学性质的研究突出了其吸收和半衰期的显着变化。这一研究领域不仅强调了长期治疗作用的潜力,还为提高肽类药物的递送和疗效开辟了途径 (Seong et al., 2022)。

放射性标记用于癌症检测

开发和临床前评估用于检测乳腺癌的放射性标记亮丙瑞林肽类似物代表了该化合物的创新应用。这种方法不仅扩展了亮丙瑞林在肿瘤学中的用途,还说明了治疗性肽与诊断性放射性药物的整合,为癌症管理提供了治疗诊断策略 (Okarvi & al-jammaz, 2022)。

作用机制

Target of Action

Leuprolide is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH) . The primary target of Leuprolide is the GnRH receptor (GnRHR) . This receptor plays a crucial role in the regulation of the reproductive system.

Mode of Action

As a GnRH mimic, Leuprolide is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels . This is primarily responsible for the clinical efficacy of Leuprolide in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .

Biochemical Pathways

The biochemical pathway affected by Leuprolide involves the downregulation of sex steroid levels . By binding to the GnRH receptor, Leuprolide induces a decrease in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This leads to a decrease in the production of sex steroids, which has downstream effects on various physiological processes, including the growth of certain types of cancer cells, the progression of endometriosis, and the onset of puberty .

Pharmacokinetics

Leuprolide is a peptide, and it is orally inactive. It is generally given subcutaneously or intramuscularly . Leuprolide contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . Various long-acting intramuscular and subcutaneous products have been developed such that patients can be dosed once every six months .

Result of Action

The result of Leuprolide’s action is a significant decrease in sex steroid levels . This has various molecular and cellular effects, depending on the condition being treated. For example, in the case of prostate cancer, the decrease in testosterone levels can lead to a reduction in the growth of cancer cells . In the case of endometriosis, the decrease in estrogen levels can lead to a reduction in the growth of endometrial tissue .

Action Environment

The action of Leuprolide can be influenced by various environmental factors. For example, the efficacy of Leuprolide can be affected by the patient’s overall health status, the presence of other medications, and individual differences in drug metabolism . Additionally, the stability of Leuprolide can be affected by factors such as temperature and pH .

安全和危害

未来方向

Leuprolide remains frontline therapy in all conditions for which it is indicated for use . It was first approved in 1985 as a daily subcutaneous injection under the tradename Lupron™ by Abbvie Endocrine Inc . Since this initial approval, various long-acting intramuscular and subcutaneous products have been developed such that patients can be dosed once every six months .

属性

IUPAC Name |

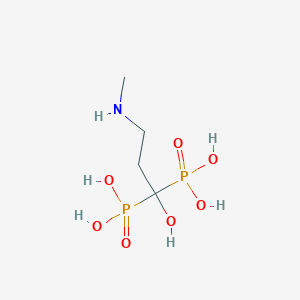

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H57N9O6/c1-6-38-32(48)28-10-8-16-43(28)33(49)25(9-7-15-39-34(36)37)40-30(46)27(18-21(4)5)42-31(47)26(17-20(2)3)41-29(45)24(35)19-22-11-13-23(44)14-12-22/h11-14,20-21,24-28,44H,6-10,15-19,35H2,1-5H3,(H,38,48)(H,40,46)(H,41,45)(H,42,47)(H4,36,37,39)/t24-,25-,26+,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXGEYGBHGKGSQ-KLMIGJKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N9O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

687.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129244-90-2 | |

| Record name | Leuprolide (5-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129244902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUPROLIDE (5-9) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3XSB7W2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B3320924.png)

![6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320935.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320941.png)

![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)

![1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320957.png)